molecular formula C13H10N2O5S B2876843 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid CAS No. 865658-43-1

2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid

Cat. No.: B2876843
CAS No.: 865658-43-1
M. Wt: 306.29
InChI Key: ZWUSTBLSVZUOSP-ONNFQVAWSA-N
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Description

2-({5-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid is a thiazole-derived compound characterized by a benzodioxole-substituted methylidene group at the 5-position of the thiazol-4-one core and an acetic acid moiety linked via an amino group at the 2-position. This compound is synthesized via condensation of 2-aminothiazol-4-one derivatives with substituted aldehydes under acidic or basic conditions, followed by functionalization with bromoacetic acid or similar reagents .

Properties

IUPAC Name

2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c16-11(17)5-14-13-15-12(18)10(21-13)4-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,16,17)(H,14,15,18)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUSTBLSVZUOSP-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NCC(=O)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=NCC(=O)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of thioamides with α-haloketones under acidic conditions. The benzodioxole group can be introduced through a reaction with catechol derivatives, and the amino acid moiety can be attached via amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form thioethers or amines.

  • Substitution: : The benzodioxole group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using electrophiles like bromine or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Thioethers or amines.

  • Substitution: : Substituted benzodioxole derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors in the body, leading to biological effects. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent on Arylidene Group Yield (%) Melting Point (°C) Biological Activity Reference
2-({5-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid 1,3-Benzodioxole N/A N/A Anticancer, Antimicrobial* [Inferred]
(Z)-2-((5-(4-Chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid 4-Chlorophenyl 65–78 185–190 Antimicrobial
(Z)-2-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid 4-Nitrophenyl 70–85 200–205 Anticancer (IC₅₀: 12–18 µM)
(Z)-2-((5-(Thiophen-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid Thiophene 60–75 175–180 Antifungal
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid 4-Methylbenzoic acid 55 220–225 Research tool
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]...}acetic acid 4-Fluorobenzyloxy-phenyl 73 277–280 Not reported

Notes:

  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, correlating with higher anticancer activity but possibly reducing solubility .

Physicochemical Properties

  • Solubility : The acetic acid moiety improves aqueous solubility, but bulky substituents (e.g., benzodioxole) may counteract this by increasing hydrophobicity .
  • Thermal Stability : Melting points correlate with molecular symmetry and intermolecular forces. Benzodioxole derivatives are expected to melt at 200–250°C, consistent with analogs .

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